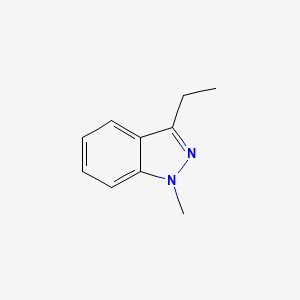

3-Ethyl-1-methyl-1h-indazole

Description

Overview of Indazole Heterocycles in Contemporary Chemical Synthesis and Discovery

Indazole derivatives are a critical class of nitrogen-containing heterocyclic compounds that play a vital role in the development of new chemical entities. mdpi.comnih.gov Their unique structural and electronic properties, including the presence of two nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, make them highly attractive in the design of molecules with specific biological activities. pharmablock.comthieme-connect.com In contemporary chemical synthesis, the indazole scaffold serves as a versatile building block for the creation of more complex molecules. chim.it Researchers have developed numerous synthetic methodologies to access a wide array of substituted indazoles, highlighting their importance in medicinal chemistry and materials science. mdpi.comresearchgate.net The ability of the indazole ring to act as a bioisostere for other important chemical groups, such as indoles and phenols, further enhances its utility in drug discovery, allowing for the fine-tuning of pharmacological properties. pharmablock.comthieme-connect.com

Historical Evolution of Research on Indazole Synthesis and Functionalization

The first synthesis of indazole was reported in the late 19th century, and since then, the field has evolved significantly. researchgate.net Early methods often required harsh reaction conditions and offered limited control over regioselectivity. However, the growing importance of indazole-containing compounds has spurred the development of more sophisticated and efficient synthetic strategies. researchgate.netsci-hub.se

Modern advancements in catalysis, particularly transition-metal-catalyzed cross-coupling reactions, have revolutionized the functionalization of the indazole core. chim.itrsc.org These methods allow for the precise introduction of a wide variety of substituents at different positions of the indazole ring, enabling the systematic exploration of structure-activity relationships. chim.it Research has also focused on the development of one-pot and multicomponent reactions to streamline the synthesis of complex indazole derivatives. samipubco.com The ongoing efforts to discover novel synthetic routes and functionalization techniques underscore the enduring importance of the indazole scaffold in chemical research. nih.govthieme-connect.com

Significance of the Indazole Core in Diverse Chemical Scaffolds

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets with high affinity. samipubco.compharmablock.combenthamdirect.com This versatility has led to the incorporation of the indazole core into a wide range of biologically active compounds. researchgate.net

The significance of the indazole core extends to its role as a key pharmacophore in the development of therapeutic agents for a broad spectrum of diseases. samipubco.com The structural adaptability of the indazole scaffold allows it to mimic naturally occurring biomolecules and engage in various types of interactions with biological targets. samipubco.com This has resulted in the discovery of numerous indazole-containing compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. longdom.orgnih.govontosight.ai

Contextualizing 3-Ethyl-1-methyl-1H-Indazole within Indazole Chemistry Research

Within the vast family of indazole derivatives, this compound (C9H10N2) represents a specific example that embodies the chemical principles and research interests of the broader field. ontosight.ai The substituents at the 1 and 3 positions of the indazole ring significantly influence the molecule's properties and potential applications. The methyl group at the N1 position and the ethyl group at the C3 position are simple alkyl substituents that can impact the compound's lipophilicity and steric profile. ontosight.ai

Below is a data table summarizing some of the key chemical properties of this compound and related compounds.

| Property | Value | Source |

| Molecular Formula | C9H10N2 | ontosight.ai |

| Melting Point | 75-78°C | samipubco.com |

| Molecular Weight | 146.19 g/mol | samipubco.com |

This table presents a summary of available data for this compound and is supplemented with data from closely related analogs where specific information for the target compound is not widely published.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58734-65-9 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

3-ethyl-1-methylindazole |

InChI |

InChI=1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h4-7H,3H2,1-2H3 |

InChI Key |

JXLZLLIICPMNHT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 1 Methyl 1h Indazole and Its Derivatives

Classical and Established Synthetic Routes to the Indazole Nucleus

Traditional methods for constructing the indazole ring system have been well-documented and continue to be valuable in organic synthesis. These approaches often involve cyclization, condensation, and reduction reactions.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of indazole synthesis, providing a direct means to form the bicyclic core. These reactions typically involve the formation of a key nitrogen-nitrogen or carbon-nitrogen bond.

One of the most fundamental approaches is the diazotization of appropriately substituted anilines, such as o-toluidines, followed by intramolecular cyclization. chemicalbook.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid leads to the formation of a diazonium salt, which then undergoes ring closure involving the methyl group to yield 1H-indazole. chemicalbook.com This general strategy can be adapted to produce a variety of substituted indazoles.

Another important cyclization strategy involves the reaction of hydrazines with ortho-substituted carbonyl compounds. For example, o-halobenzaldehydes or ketones can condense with hydrazine (B178648), followed by cyclization under heating to form 1H-indazoles. chemicalbook.com A specific example is the reaction of 2-fluorobenzaldehyde (B47322) with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate, followed by cyclization of the resulting oxime intermediate with hydrazine to yield 1H-indazole in high yield. chemicalbook.com

Radical cyclizations also offer a pathway to the indazole nucleus. For example, 1-alkyl-3-methylindazoles have been synthesized from 1-(2-bromophenyl)-1-methoxy-1-(2-alkylazo)ethanes via a radical cyclization initiated by tri-n-butyl stannane (B1208499) and AIBN. cdnsciencepub.com This 5-endo cyclization onto the azo group is a facile process for constructing the indazole ring system. cdnsciencepub.com

The following table summarizes various classical cyclization reactions for indazole synthesis:

| Starting Material(s) | Reagents/Conditions | Product Type | Citation(s) |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Alkynylanilines | Diazotization-cyclization | 3-Substituted 1H-Indazole | chemicalbook.com |

| o-Halobenzaldehyde/Ketone | Hydrazine, Heat | 1H-Indazoles | chemicalbook.com |

| 2-Fluorobenzaldehyde, O-Methyl Hydroxylamine HCl, K₂CO₃; then Hydrazine | DME, Heat | 1H-Indazole | chemicalbook.com |

| 1-(2-Bromophenyl)-1-methoxy-1-(2-alkylazo)ethanes | Tri-n-butyl stannane, AIBN, Benzene (B151609), 80°C | 1-Alkyl-3-methylindazoles | cdnsciencepub.com |

| 2-Formyl dialkylanilines | Hydroxylamine | Fused tricyclic pyridazino[1,2-a]indazolium ring system | nih.gov |

Condensation and Subsequent Intramolecular Cyclization Approaches

This two-step approach involves the initial condensation of two components to form an intermediate, which then undergoes intramolecular cyclization to yield the indazole ring. This method allows for the assembly of diverse indazole derivatives from readily available starting materials.

A prominent example is the reaction of ortho-nitrobenzaldehydes with amines. The condensation of an ortho-nitrobenzaldehyde with an aniline (B41778) or an aliphatic amine forms an ortho-imino-nitrobenzene intermediate. organic-chemistry.orgacs.org This intermediate can then undergo a reductive cyclization to afford a substituted 2H-indazole. organic-chemistry.orgacs.org This one-pot procedure is operationally simple and efficient, avoiding the need to isolate the intermediate. organic-chemistry.org

Another variation involves the condensation of 2-hydroxybenzaldehyde or a related ketone with hydrazine hydrochloride in refluxing ethanol (B145695) to produce functionalized 1H-indazoles. chemicalbook.com Similarly, 2-formylcyclohexanone can undergo a condensation-cyclization with hydrazine, followed by dehydrogenation over a palladium-on-carbon catalyst to yield 1H-indazole. chemicalbook.com

The table below outlines key examples of condensation-cyclization strategies:

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Citation(s) |

| o-Nitrobenzaldehyde | Aniline/Aliphatic Amine | o-Imino-nitrobenzene | Substituted 2H-Indazole | organic-chemistry.orgacs.org |

| 2-Hydroxybenzaldehyde/Ketone | Hydrazine Hydrochloride | - | Functionalized 1H-Indazole | chemicalbook.com |

| 2-Formylcyclohexanone | Hydrazine | - | 1H-Indazole | chemicalbook.com |

| 2-Haloacetophenones | Methyl Hydrazine | - | 1H-Indazole | chemicalbook.com |

Reductive Cyclization Procedures for Indazole Derivatives

Reductive cyclization is a powerful method for synthesizing indazoles, particularly from ortho-nitro-substituted precursors. This approach involves the reduction of a nitro group, which then participates in an intramolecular cyclization.

The Cadogan reaction is a classic example of a reductive cyclization used to prepare 2H-indazoles from ortho-nitroaromatic compounds. nih.gov This reaction is typically carried out at high temperatures with a deoxygenating agent like a trialkyl phosphite (B83602) or phosphine. nih.gov Recent advancements have allowed this reaction to proceed under milder conditions. organic-chemistry.orgnih.gov For instance, a one-pot synthesis of 2H-indazoles has been developed involving the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine at 80°C. organic-chemistry.orgacs.org

Another approach involves the reductive cyclization of ortho-nitro-ketoximes to form 1H-indazoles. researchgate.net Additionally, a sequential protocol has been developed for the synthesis of 3C-alkylated active methylene (B1212753) substituted 2H-indazole derivatives. This involves the nucleophilic ring opening of o-nitro donor-acceptor cyclopropanes with primary arylamines, followed by an intramolecular reductive cyclization mediated by tin(II) chloride. rsc.org

Key reductive cyclization methods are summarized in the table below:

| Starting Material | Reducing Agent/Conditions | Product Type | Citation(s) |

| o-Nitroaromatic compounds | Trialkyl phosphite/phosphine (High Temp) | 2H-Indazoles | nih.gov |

| o-Imino-nitrobenzene | Tri-n-butylphosphine (80°C) | Substituted 2H-Indazoles | organic-chemistry.orgacs.org |

| o-Nitro-ketoximes | - | 1H-Indazoles | researchgate.net |

| o-Nitro donor-acceptor cyclopropanes, Primary arylamines | SnCl₂·2H₂O | 3C-Alkylated 2H-Indazoles | rsc.org |

Advanced and Modern Synthetic Strategies for 3-Ethyl-1-methyl-1H-Indazole Analogs

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the indazole scaffold, often employing transition metal catalysis to achieve high selectivity and functional group tolerance. benthamdirect.comnih.gov

Transition Metal-Catalyzed Reactions in Indazole Synthesis

Transition metal catalysis has revolutionized the synthesis of indazoles, enabling the construction of complex derivatives through C-H activation and cross-coupling reactions. nih.govnih.govresearchgate.net These methods offer significant advantages in terms of efficiency and the ability to introduce a wide range of substituents.

Palladium-based catalysts are particularly versatile in indazole synthesis. jst.go.jp They can facilitate a variety of transformations, including intramolecular C-H amination and benzannulation reactions.

One notable application is the palladium-catalyzed intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones to afford 3-substituted indazoles. jst.go.jp This process allows for the efficient construction of the indazole ring under mild conditions. jst.go.jp Palladium catalysts have also been employed in the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives through a sequential nitration/cyclization process involving double C(sp²)-H bond functionalization. rsc.org

Furthermore, palladium catalysis can be used for the synthesis of fluorescent indazoles through the benzannulation of pyrazoles with internal alkynes. acs.org This strategy utilizes readily available pyrazoles instead of more complex starting materials. acs.org The synthesis of 2H-indazoles has also been achieved via a two-step sequence involving the palladium-catalyzed C-H activation-acylation of azobenzenes with aldehydes, followed by intramolecular reductive cyclization. thieme-connect.com

The following table highlights some key palladium-catalyzed reactions for indazole synthesis:

| Starting Material(s) | Catalyst/Reagents | Reaction Type | Product Type | Citation(s) |

| Benzophenone tosylhydrazone | Palladium catalyst | Intramolecular C-H amination | 3-Substituted indazoles | jst.go.jp |

| Sulfonyl hydrazide | Palladium catalyst | C-H nitration/intramolecular C-H functionalization | 3-Nitro-1-(phenylsulfonyl)-1H-indazole derivatives | rsc.org |

| Pyrazoles, Internal alkynes | Pd(OAc)₂/P(tBu)₃·HBF₄ | Oxidative benzannulation | 1H-Indazoles | acs.orgmdpi.com |

| Azobenzenes, Aldehydes | Palladium catalyst, TBHP | Azo-directed C-H activation-acylation, then reductive cyclization | 2H-Indazoles | thieme-connect.com |

Copper-Catalyzed Methods, Including Ullmann-Type Reactions and C3-Allylation

Copper-catalyzed reactions are a cornerstone in the synthesis of N-heterocycles, and the formation of indazoles is no exception. Ullmann-type reactions, in particular, have been adapted for the intramolecular formation of the N-N bond, a key step in constructing the indazole core. A notable process development for a 1H-indazole synthesis utilizes an intramolecular Ullmann-type reaction. researchgate.netthieme-connect.com This scalable, three-step approach commences with an ortho-directed lithiation of a substituted benzene derivative, followed by trapping with dimethylformamide (DMF) to yield an aldehyde. Condensation with methylhydrazine affords the corresponding hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization to furnish the 1-methyl-1H-indazole derivative. thieme-connect.com Extensive screening has been crucial in optimizing this cyclization step, with factors such as the choice and stoichiometry of the base and the reaction temperature being critical for achieving high yields. thieme-connect.com

Furthermore, copper catalysis has been effectively employed for the direct functionalization of the indazole ring at the C3 position. While direct C3-ethylation is a specific goal, the principles are well-illustrated by the highly C3-selective allylation of 1H-indazoles. semanticscholar.orgmit.edu This method uses copper hydride (CuH) catalysis and N-(benzoyloxy)indazoles as electrophilic substrates, a strategy that reverses the typical nucleophilic character of indazoles (umpolung). semanticscholar.orgmit.edu The reaction proceeds with a variety of allenes to introduce a C3-allyl group with a quaternary stereocenter in high yields and enantioselectivity. semanticscholar.orgmit.edu This approach highlights the potential for developing analogous C3-alkylation reactions, including ethylation, by selecting the appropriate organometallic reagent.

A novel and efficient method for accessing 1H-indazoles involves a copper-catalyzed tandem reaction that begins with an Ullmann-type C-N coupling, followed by cyclization to form the N-N bond. consensus.app This strategy allows for the smooth coupling of 2-bromoaryl oxime acetates with a wide range of amines, including alkylamines, under mild conditions to produce various 1H-indazoles in good to excellent yields. consensus.app

| Methodology | Key Features | Starting Materials Example | Product Example | Reference |

|---|---|---|---|---|

| Intramolecular Ullmann Cyclization | Scalable three-step process; ortho-directed lithiation/formylation, hydrazone formation, and cyclization. | Trisubstituted benzene derivative, methylhydrazine | 5-bromo-4-fluoro-1-methyl-1H-indazole | thieme-connect.com |

| C3-Allylation via CuH Catalysis | Highly C3-selective; umpolung strategy; creates quaternary stereocenters. | 1H-N-(benzoyloxy)indazole, allenes | C3-allyl-1H-indazole | semanticscholar.orgmit.edu |

| Tandem Ullmann-Type Coupling/Cyclization | Mild conditions; good to excellent yields; broad amine scope. | 2-bromoaryl oxime acetate, alkylamines | Substituted 1H-indazoles | consensus.app |

Rhodium-Catalyzed C-H Activation and Annulation Sequences

Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles through C-H activation and annulation strategies. These methods offer high efficiency and functional group compatibility. One prominent approach involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes. acs.orgacs.org This reaction is initiated by the direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. acs.org The azo group serves as a directing group for the ortho C-H activation and as an internal nucleophile. acs.org A range of aldehydes and azobenzenes can be used, providing access to a wide variety of substituted indazoles. acs.org

Another strategy involves the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones. This method allows for the direct synthesis of functionalized 1H-indazoles in moderate to high yields. researchgate.net Mechanistic studies and DFT calculations suggest that this transformation proceeds through a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. researchgate.net

Furthermore, Rh(III)-catalyzed sequential C-H/N-H activation and ring-opening of pyrazolidinones, followed by a cyclization transformation, provides an atom-economical route to pyrazolo[1,2-a]indazoles bearing a quaternary carbon. nih.gov The synthesis of 1H-indazoles can also be achieved through a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov

| Methodology | Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| [4+1] Annulation | [Cp*RhCl2]2 / AgSbF6 | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | acs.org |

| Double C-H Activation/Cross-Coupling | Rh(III) | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | researchgate.net |

| Sequential C-H/N-H Activation | Rh(III) | Pyrazolidinones, 1-alkynylcyclobutanols | Pyrazolo[1,2-a]indazoles | nih.gov |

| Sequential C-H Activation/Cascade Annulation | Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-indazoles | nih.gov |

Other Metal-Mediated or Metal-Free Processes

Beyond copper and rhodium, other metals and metal-free conditions have been successfully applied to the synthesis of indazole derivatives. For instance, a patented process describes the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone. google.com The process involves diazotization of the amino group with a sodium nitrite aqueous solution, followed by reduction with a hydrochloric acid solution of stannous chloride (SnCl2·H2O). google.com

A practical and mild metal-free synthesis of 1H-indazoles has been developed from o-aminobenzoximes. nih.govresearchgate.net This method relies on the selective activation of the oxime group in the presence of the amino group using methanesulfonyl chloride and triethylamine. nih.govresearchgate.net This approach is amenable to scale-up and provides the desired indazoles in good to excellent yields under very mild conditions. nih.gov

Electrochemical Synthesis Approaches for Indazole Derivatives and N-Oxides

Electrochemical methods offer a green and efficient alternative for the synthesis of indazole derivatives, often avoiding the need for harsh reagents. The electrochemical synthesis of 1H-indazole N-oxides from the corresponding oximes has been reported, with the outcome being dependent on the cathode material. researchgate.net Using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. researchgate.net These N-oxides are valuable intermediates that can be further functionalized.

A specific example of electrochemical synthesis is the preparation of 1-(isochroman-1-yl)-3-methyl-1H-indazole. mdpi.com This demonstrates the applicability of electrochemical methods for creating substituted indazoles. The electrochemical anodic oxidation of arylhydrazones has also been developed as a method for the synthesis of 1H-indazole derivatives through a radical Csp2-H/N-H cyclization. rsc.org

Direct C-H Functionalization Strategies for Indazole Scaffolds

Direct C-H functionalization is an atom-economical and increasingly popular strategy for the late-stage modification of heterocyclic scaffolds like indazole. A review of the field highlights numerous methods for the regioselective functionalization at the C3-position of 1H- and 2H-indazoles. chim.it These methods include halogenation, alkylation, arylation, and acylation, which are crucial for introducing diverse substituents. chim.it

For 1-methyl-1H-indazole, direct C3-arylation has been achieved using palladium catalysis in water. nih.gov While direct C3-ethylation is the target, these arylation studies provide a foundation for developing similar C-C bond-forming reactions. The challenge often lies in controlling the regioselectivity, as direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. nih.gov However, specific conditions can favor one isomer over the other. For instance, the alkylation of 1H-indazole can be directed to the N1 position. researchgate.net

1,3-Dipolar Cycloaddition Reactions in Indazole Construction

The 1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered rings, including the pyrazole (B372694) ring of the indazole scaffold. wikipedia.org This reaction typically involves a 1,3-dipole and a dipolarophile. wikipedia.org A common strategy for indazole synthesis is the [3+2] cycloaddition of in situ generated diazo compounds with arynes. google.comresearchgate.net For example, readily available and stable N-tosylhydrazones can serve as precursors to diazo compounds, which then react with arynes under mild conditions to afford 3-substituted indazoles in good yields. researchgate.net

Another approach describes a rapid synthesis of 1-substituted-1H-indazoles via the 1,3-dipolar cycloaddition of nitrile imines, generated in situ, with benzyne. samipubco.com This method provides N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a short reaction time. samipubco.com The development of intramolecular 1,3-dipolar cycloadditions of 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones offers a route to more complex, fused indazole systems. nih.gov

Cascade and Multi-Component Reactions for Indazole Derivatives

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by forming multiple bonds in a sequential manner. researchgate.netchim.itnih.govekb.egnih.gov These reactions are atom-economical and reduce the number of purification steps, making them attractive for library synthesis and drug discovery.

The synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives has been achieved through a one-pot, three-component reaction of dimedone, urazole, and aromatic aldehydes. researchgate.net A possible mechanism involves an initial Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization. researchgate.net Similarly, new indole (B1671886) derivatives have been synthesized via three-component reactions of 1H-indole-3-carbaldehyde with active methylene compounds and malononitrile. ekb.eg While not directly yielding this compound, these MCRs illustrate the power of this approach to rapidly build molecular complexity around a core scaffold, which could be adapted for the synthesis of indazole derivatives.

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indazoles to minimize hazardous substances and enhance efficiency. ajrconline.orgajrconline.orgrasayanjournal.co.in These methods offer environmentally friendly alternatives to traditional synthetic routes, which often involve harsh conditions and produce significant waste. ajrconline.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ajrconline.orgrasayanjournal.co.in This technique has been successfully applied to the synthesis of various indazole derivatives, leading to shorter reaction times, higher yields, and cleaner reaction profiles. ajrconline.orgmdpi.com

One notable application is the one-pot, two-step synthesis of 1-H-indazole and 1-phenyl-1H-indazoles. ajrconline.orgajrconline.org In this method, the microwave-assisted reaction of salicylaldehyde (B1680747) and hydrazine hydrates first yields aryl hydrazones, which then undergo cyclization to form the desired indazole products. ajrconline.orgajrconline.org This approach is considered highly efficient and eco-friendly. ajrconline.orgajrconline.org For instance, the synthesis of certain indazole derivatives under microwave irradiation at 425 MW for 18 minutes has been reported to be effective. jchr.org

Another example involves the synthesis of tetrahydroindazole (B12648868) derivatives through a modified Paal-Knorr reaction. mdpi.com This method utilizes microwave irradiation to facilitate the reaction between 1,3-dicarbonyl compounds and hydrazines, resulting in excellent yields and reduced reaction times compared to conventional heating. mdpi.com The use of microwave irradiation aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds. mdpi.com

The benefits of microwave-assisted synthesis are further highlighted in various cross-coupling reactions used for the functionalization of indazoles. rasayanjournal.co.in For example, Cu-catalyzed cross-coupling reactions for N-alkynylation of indazoles show markedly improved yields and drastically reduced reaction times (from 24 hours to 30 minutes) when performed under microwave irradiation. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives

| Entry | Substituent | Method | Reaction Time | Yield (%) |

| 1 | H | Conventional | 6-8 h | 70-80 |

| 2 | H | Microwave | 10-15 min | 85-95 |

| 3 | Phenyl | Conventional | 6-8 h | 65-75 |

| 4 | Phenyl | Microwave | 10-15 min | 80-90 |

| Data sourced from a comparative study on the synthesis of tetrahydroindazole derivatives. mdpi.com |

Utilization of Green Solvents and Sustainable Reaction Media

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Green solvents are increasingly being explored as alternatives to traditional, often toxic, organic solvents. In the context of indazole synthesis, several sustainable reaction media have been investigated.

Polyethylene glycol (PEG)-400 has been utilized as a green and reusable solvent for the catalyst-free synthesis of hexahydroindazoles. researchgate.net This approach involves the reaction of 2,6-bisbenzylidenecyclohexanones with phenylhydrazine. researchgate.net Similarly, PEG-400 has been employed as a green solvent in the copper-catalyzed synthesis of 2H-indazoles and quinazolines, demonstrating its versatility. acs.orgnih.gov

Glycerol, another biodegradable and non-toxic solvent, has been reported as a medium for the synthesis of 1-H-indazoles, often in conjunction with a reusable silica-supported sulfuric acid catalyst. ijsrset.com The use of lemon peel powder as a natural, green catalyst in DMSO under ultrasound irradiation has also been explored for the synthesis of 1H-indazoles, with DMSO being identified as the optimal solvent for this particular reaction. researchgate.netresearchgate.net

Furthermore, γ-Valerolactone (GVL), a biomass-derived solvent, has been shown to be an effective and innocuous reaction medium for the copper(I)-catalyzed synthesis of 2-aryl-2H-indazoles. tandfonline.comresearchgate.net This method proceeds under ligand- and base-free conditions, further enhancing its green credentials. tandfonline.comresearchgate.net The use of 2-propanol as a green solvent has also been reported in the synthesis of copper oxide nanoparticles supported on activated carbon, which are then used as catalysts for indazole synthesis. acs.orgnih.gov

Catalyst-Free and Environmentally Benign Methodologies

Developing catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts. Several catalyst-free approaches for indazole synthesis have been reported.

One such method involves the condensation reaction of o-fluorobenzaldehydes with an excess of hydrazine, which provides a metal-free route to 1H-indazoles. acs.org However, the scope of this method is somewhat limited by the requirement for o-fluoroarene starting materials. acs.org Another metal-free synthesis of substituted 1H-indazoles proceeds from readily available aminobenzoximes under mild conditions. acs.org

Photochemical methods also offer an environmentally benign alternative. A photocatalyst-free, visible-light-induced arylation of 2-aryl-2H-indazoles with aryl iodides has been developed. rsc.orgrsc.org This transformation, which produces 3,2-diaryl-2H-indazoles, is promoted by potassium tert-butoxide and is considered a sustainable and energy-efficient process. rsc.orgrsc.org Additionally, a photochemical strategy for the synthesis of 2H-indazole scaffolds has been reported, involving the UV-induced N-demethylation and aromatic cyclization of N-methyl amines. nih.gov

Electrochemical methods provide another avenue for catalyst-free synthesis. An electrochemical oxo-amination of 2H-indazoles has been established for the synthesis of indazolylindazolones. nih.gov This protocol is notable for being free of exogenous metals, oxidants, and catalysts. nih.gov

Regioselective Synthesis Strategies for Indazole Isomers

The indazole ring system possesses two nitrogen atoms (N1 and N2), and the selective functionalization at either position is a significant challenge in synthetic chemistry. nih.govd-nb.info The development of regioselective strategies is crucial for accessing specific indazole isomers with desired biological activities. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted isomers are often the kinetically favored products. d-nb.infoconnectjournals.com

N1-Regioselective Functionalization of Indazoles

Achieving N1-regioselectivity often involves thermodynamic control of the reaction. nih.govseela.net For instance, in the synthesis of 4-nitroindazole ribonucleosides, the N1-isomer is preferentially formed under conditions that allow for thermodynamic equilibration, such as a prolonged Silyl Hilbert-Johnson glycosylation reaction (48 hours). nih.govseela.net

The choice of base and solvent system can also significantly influence the regioselectivity of N-alkylation. A study on the N-alkylation of the indazole scaffold revealed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides a promising system for N1-selective alkylation. nih.gov This protocol has been shown to be effective for a range of C-3 substituted indazoles. nih.gov DFT calculations suggest that a chelation mechanism involving the cesium cation can lead to the formation of N1-substituted products. beilstein-journals.org

Furthermore, regioselective N-acylation is known to favor the N1-substituted regioisomer, often through the isomerization of the initially formed N2-acylindazole to the more stable N1 product. nih.govd-nb.info

Table 2: Regioselective N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Reagent | Conditions | N1:N2 Ratio |

| 3-Carboxymethyl | Alkyl bromide | NaH, THF | >99:1 |

| 3-tert-Butyl | Alkyl bromide | NaH, THF | >99:1 |

| 7-NO2 | Alkyl bromide | NaH, THF | High N2 selectivity |

| 7-CO2Me | Alkyl bromide | NaH, THF | High N2 selectivity |

| Data adapted from a study on regioselective N-alkylation of the 1H-indazole scaffold. nih.gov |

N2-Regioselective Functionalization of Indazoles

N2-regioselectivity is typically achieved under kinetic control. nih.govseela.net In the synthesis of 4-nitroindazole ribonucleosides, performing the Silyl Hilbert-Johnson glycosylation for a shorter duration (5 hours) leads to the exclusive formation of the N2-isomer. nih.govseela.net

Various catalytic systems have been developed to promote N2-selectivity. A copper-catalyzed regioselective cross-coupling reaction using diaryliodonium salts has been shown to achieve high levels of N2-regioselectivity for the arylation and vinylation of 1H-indazoles. thieme-connect.com DFT calculations in this study proposed a mechanism involving the oxidation of a copper(I) catalyst to copper(III). thieme-connect.com

A metal-free approach for the highly selective N2-alkylation of indazoles with diazo compounds has been described using triflic acid (TfOH) as a catalyst. rsc.org This method provides N2-alkylated products in good to excellent yields with high regioselectivity. rsc.org Additionally, a procedure for the regioselective synthesis of 2H-indazoles through direct alkylation with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, has been developed using gallium/aluminum or aluminum mediation. rsc.org

The use of trialkyl orthoformates has also been reported for the regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com The proposed mechanism involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement. connectjournals.com

C3-Regioselective Functionalization of Indazoles

The introduction of substituents at the C3 position of the indazole nucleus is a critical step in the synthesis of many biologically active compounds. However, direct C3-alkylation and arylation are challenging due to the inherent electronic properties of the indazole ring. The N1 and N2 positions are more nucleophilic, making them the preferred sites for substitution under many standard reaction conditions. nih.govmit.edu Consequently, a variety of strategies have been developed to achieve C3-regioselectivity, often involving the use of protecting groups or the generation of a reactive intermediate at the desired position.

One prominent strategy involves the protection of the indazole nitrogen, followed by directed metalation. For instance, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for regioselective lithiation at the C3 position using n-butyllithium (n-BuLi). The resulting C3-lithiated indazole can then react with a range of electrophiles to introduce various functional groups, including alkyls. researchgate.net This method has been successfully used for alkylation, acylation, and esterification. researchgate.net

Another powerful approach is the [3+2] cycloaddition reaction between arynes and diazo compounds. organic-chemistry.org This method constructs the indazole ring system itself, with the substituent at the C3 position being derived from the diazo precursor. For example, the reaction of benzynes with monosubstituted diazo compounds typically yields 1H-indazoles where the substituent from the diazo compound is located at C3. orgsyn.org While highly effective for aryl-substituted N-tosylhydrazones, this method has shown limitations with aliphatic derivatives. orgsyn.orgorganic-chemistry.org

More recent innovations have employed transition metal catalysis. Copper-catalyzed hydroalkylation using a CuH catalyst has enabled the highly C3-selective allylation of 1H-indazoles. nih.govmit.edu This "umpolung" strategy reverses the typical nucleophilic character of the indazole by using an electrophilic N-(benzoyloxy)indazole derivative, which then reacts with the copper-allyl nucleophile. nih.govmit.edu This technique has been particularly successful in creating C3-allyl indazoles with quaternary stereocenters in high yields and enantioselectivity. nih.gov

The table below summarizes various methodologies for the C3-regioselective functionalization of indazoles.

| Method | Key Reagents & Conditions | Type of Substituent Introduced | Key Findings & References |

|---|---|---|---|

| Directed Lithiation | 1. N2-protection (e.g., SEM-Cl) 2. n-BuLi or s-BuLi 3. Electrophile (e.g., alkyl halide) | Alkyl, Acyl, Ester | The SEM protecting group effectively directs lithiation to the C3 position, enabling reaction with a wide range of electrophiles. researchgate.netchim.it |

| Aryne Cycloaddition | o-Silylaryl triflates, CsF, N-Tosylhydrazones | Aryl, Alkyl | An efficient route to 3-substituted indazoles. The reaction proceeds via an in situ generated diazo compound. organic-chemistry.orgorganic-chemistry.orgacs.org |

| Copper-Catalyzed Allylation (Umpolung) | N-(benzoyloxy)indazoles, CuH catalyst, Allenes | Allyl groups (including quaternary centers) | Provides excellent C3-regioselectivity and high enantioselectivity by reversing the standard reactivity of the indazole ring. nih.govmit.edu |

| Radical Alkylation/Acylation | Ag(I)/Na2S2O8, Substituted Hantzsch esters | Alkyl, Acyl | A platform for the direct C3-functionalization of 2H-indazoles under mild conditions, demonstrating high efficiency. rsc.org |

| Palladium-Catalyzed Direct Arylation | Pd(OAc)2, K2CO3, Aryl iodides, "On Water" conditions | Aryl | Effective for introducing various aryl groups at C3, although steric hindrance from ortho-substituents on the aryl iodide can prevent the reaction. mdpi.com |

Challenges and Limitations in the Synthesis of this compound and its Analogs

Despite the development of several sophisticated synthetic methods, the preparation of this compound and its analogs is not without significant challenges. These limitations often stem from issues with regioselectivity, substrate scope, and reaction conditions.

The substrate scope of otherwise effective reactions can be a major limitation. For example, the [3+2] cycloaddition of arynes with N-tosylhydrazones works well for generating 3-arylindazoles but is less effective for 3-alkylindazoles. organic-chemistry.orgacs.org N-tosylhydrazones derived from aliphatic aldehydes, which would be necessary to introduce an ethyl group, have been reported to be ineffective or provide low yields in this transformation. orgsyn.org This makes a direct cycloaddition approach to 3-ethyl-1H-indazole problematic.

Furthermore, some methods that successfully introduce alkyl groups at C3 are limited to specific tautomers or require N-protection. The direct radical alkylation using Hantzsch esters, for instance, has been developed for 2H-indazoles, not the 1H-indazole core of the target molecule. rsc.org Methods relying on directed metalation require an N-protecting group, such as SEM, which must be installed and later removed, complicating the synthetic route. researchgate.net

Finally, even when a reaction is successful, it may face other hurdles. Palladium-catalyzed direct arylations can be sensitive to steric hindrance; for example, coupling with 2-iodoanisole (B129775) fails, presumably due to the ortho-methoxy group. mdpi.com While this applies to arylation, similar steric challenges could arise in C3-alkylation attempts with bulky reagents. The synthesis of specific analogs can also be hampered by the availability or stability of starting materials, such as the required diazo compounds for cycloaddition reactions. acs.org

Key challenges in the synthesis of 3-alkyl-1-methyl-indazoles are outlined in the table below.

| Challenge | Description | Affected Methodologies | References |

|---|---|---|---|

| Poor Regioselectivity | Direct alkylation favors the more nucleophilic N1 and N2 positions over the C3 position, leading to mixtures of isomers. | Direct Alkylation | nih.govmit.edu |

| Limited Substrate Scope | Methods effective for introducing aryl groups at C3 often fail or give low yields when adapted for alkyl groups (like ethyl). | Aryne Cycloaddition with N-Tosylhydrazones | orgsyn.orgorganic-chemistry.org |

| Need for Protecting Groups | Achieving C3-selectivity often requires protecting the indazole nitrogen (e.g., N1 or N2), adding steps to the synthesis and potentially lowering overall yield. | Directed Metalation (Lithiation) | researchgate.netchim.it |

| Harsh Reaction Conditions | Some cyclization or functionalization reactions require conditions that may not be compatible with other functional groups on the molecule. | Various classical condensation/cyclization methods | organic-chemistry.org |

| Steric Hindrance | Bulky reagents or substituents near the reaction site can prevent or slow down the desired C3-functionalization. | Palladium-Catalyzed Cross-Coupling | mdpi.com |

| Tautomer Specificity | Some modern C3-functionalization methods are developed specifically for one tautomer (e.g., 2H-indazole) and may not be applicable to others (e.g., 1H-indazole). | Direct Radical Alkylation | rsc.org |

Chemical Reactivity and Transformation Studies of 3 Ethyl 1 Methyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The indazole ring can undergo such reactions, with the position of substitution being influenced by the existing substituents and reaction conditions. ambeed.comambeed.com In the case of 3-Ethyl-1-methyl-1H-indazole, the presence of the methyl group at the N1 position and the ethyl group at the C3 position directs incoming electrophiles to specific positions on the benzene (B151609) portion of the molecule.

Halogenation Studies at Various Positions

Halogenation of indazoles is a crucial transformation as it introduces a versatile handle for further synthetic modifications, such as cross-coupling reactions. chim.it The direct halogenation of 1-methylindazole (B79620) derivatives can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like DMF at controlled temperatures. Similarly, fluorination can be accomplished via electrophilic substitution with reagents such as Selectfluor™. The regioselectivity of these reactions is dictated by the electronic properties of the indazole ring and the directing effects of the existing substituents.

Table 1: Halogenation Reactions of Indazole Derivatives

| Reagent | Reaction Type | Position of Substitution | Reference |

| N-Bromosuccinimide (NBS) | Bromination | C3 | |

| Selectfluor™ | Fluorination | C4 | |

| Iodine (I₂) with KOH | Iodination | C3 | chim.it |

Nitration and Sulfonation Processes

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto an aromatic ring. masterorganicchemistry.com These reactions typically proceed by generating a strong electrophile in situ. For nitration, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used to form the nitronium ion (NO₂⁺). masterorganicchemistry.com For sulfonation, fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is employed, which generates the highly electrophilic SO₃H⁺ species. masterorganicchemistry.com While specific studies on the nitration and sulfonation of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on the indazole ring suggest that these reactions would proceed at positions on the benzene ring, influenced by the directing effects of the N1-methyl and C3-ethyl groups. ambeed.comambeed.com

Nucleophilic Reactions and Ring Opening Transformations

While electrophilic substitution is common on the carbocyclic ring, nucleophilic attack can occur at the nitrogen atoms or at specific carbon atoms of the indazole nucleus, particularly if activated by electron-withdrawing groups. The fluorine atom at certain positions, for example, is susceptible to nucleophilic aromatic substitution (SNAr).

Ring-opening reactions of the indazole core are also known. For instance, oxidative ring-opening of 3-aminoindazoles has been reported to yield 2-aminobenzoates. rsc.org This transformation highlights the potential for the indazole ring to be cleaved under specific oxidative conditions, providing a synthetic route to other functionalized aromatic compounds. Mechanistic studies suggest the involvement of water as the source of the carbonyl oxygen in the product. rsc.org

Alkylation and Acylation Strategies on Nitrogen and Carbon Centers

Alkylation and acylation are fundamental methods for building molecular complexity on the indazole scaffold. beilstein-journals.orgchim.itambeed.comacs.orgijpronline.com Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the ratio being sensitive to reaction conditions and the steric effects of substituents at C3 and C7. beilstein-journals.orgthieme-connect.de However, for 1-substituted indazoles like this compound, alkylation would be directed to other positions.

Alkylation at the C3 position can be achieved through various methods, including reacting a C3-lithiated or magnesiated indazole intermediate with an alkyl halide. chim.it Acylation at the C3 position has also been extensively studied. chim.it

Table 2: Alkylation and Acylation of Indazole Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃, NaH) | N1 and N2-alkylated indazoles | beilstein-journals.orgthieme-connect.de |

| C3-Alkylation | Ethyl halides | 3-ethyl substituted indazoles | |

| C3-Acylation | Acylating agents | 3-acylated indazoles | chim.it |

Derivatization and Functional Group Interconversions on the Indazole Scaffold

The functional groups on the indazole ring can be interconverted to create a diverse range of derivatives. ijpronline.com For example, a 3-chloro group can be displaced by nucleophiles like amino acids. ijpronline.com The resulting carboxylic acid can then be esterified and converted to an acid hydrazide, which serves as a versatile intermediate for the synthesis of various five-membered heterocyclic rings like pyrazoles, triazoles, and thiazoles. ijpronline.com Furthermore, ester groups on the indazole scaffold can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. vulcanchem.com

Mechanistic Insights into Indazole Reactions

Understanding the reaction mechanisms is crucial for controlling the regioselectivity and outcome of transformations involving indazoles. thieme-connect.demdpi.comresearchgate.net The tautomerism between 1H- and 2H-indazoles plays a significant role in their reactivity, with the 1H-tautomer generally being more stable. beilstein-journals.org

In nucleophilic addition reactions, the unprotonated nitrogen atom of the indazole ring typically acts as the nucleophile. mdpi.com Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of various reactions, including regioselective N-alkylation. beilstein-journals.org These studies have revealed that factors like chelation and non-covalent interactions can influence the formation of N1- or N2-substituted products. beilstein-journals.org

Mechanistic investigations into the Cadogan and Davis-Beirut reactions for the synthesis of 2H-indazoles have provided evidence for non-nitrene pathways, involving competent oxygenated intermediates. nih.gov For ring-opening reactions, isotopic labeling studies have been instrumental in determining the origin of atoms in the final products. rsc.org

Elucidation of Reaction Pathways and Intermediates

The transformation of indazoles can proceed through several pathways, primarily involving functionalization of the indazole core. For N-substituted indazoles like this compound, key reaction pathways include electrophilic aromatic substitution, metal-catalyzed cross-coupling, and functionalization of the C3-alkyl group.

Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents. The pyrazole (B372694) ring generally acts as a deactivating group, but the precise outcome depends on the reaction conditions and the specific electrophile used.

Metal-Catalyzed Cross-Coupling: A common and powerful strategy for modifying the indazole scaffold is through metal-catalyzed cross-coupling reactions. mdpi.com This typically requires the pre-functionalization of the indazole with a halogen, most commonly bromine or iodine, to serve as a handle. For instance, a bromo-substituted 1-ethyl-indazole can undergo Suzuki cross-coupling with boronic acids to form C-C bonds. mdpi.com The synthesis of a halogenated precursor to this compound would open up pathways to a vast array of derivatives. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Functionalization via Lithiation: Direct C-H activation or lithiation followed by quenching with an electrophile is another viable pathway. The most acidic protons in 1-methyl-1H-indazole are typically at the C3 and C7 positions. However, with the C3 position already substituted in the target molecule, metallation might occur at the C7 position or on the C3-ethyl group's alpha-carbon, depending on the directing effects and steric hindrance.

Reaction Intermediates: In many transformations, the initial step involves the formation of a reactive intermediate.

In N-alkylation reactions of general 1H-indazoles, an indazolide anion is formed as a key intermediate upon treatment with a base. beilstein-journals.orgbeilstein-journals.org

In metal-catalyzed reactions, such as the Suzuki coupling, organometallic intermediates involving the palladium catalyst and the indazole substrate are central to the reaction pathway. mdpi.commdpi.com

For substitutions, intermediates like the Wheland intermediate (arenium ion) are formed during electrophilic attack on the benzene ring.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical in controlling the outcome of indazole transformations, particularly in achieving regioselectivity and high efficiency.

Control of N-Alkylation (General Indazoles): While this compound is already alkylated at the N1 position, understanding the factors that control N-alkylation in the parent 1H-indazole ring system is fundamental. Generally, direct alkylation of 1H-indazoles yields a mixture of N1 and N2 substituted products. beilstein-journals.orgbeilstein-journals.org

Base and Solvent Effects: The choice of base and solvent significantly impacts the N1/N2 ratio. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using sodium hydride (NaH) in THF can lead to high N1-selectivity. beilstein-journals.org This is attributed to the coordination of the Na+ cation with the N2-nitrogen and a nearby oxygen atom. beilstein-journals.org In contrast, using cesium carbonate (Cs2CO3) can also favor N1-substitution through a proposed chelation mechanism. beilstein-journals.orgbeilstein-journals.org

Mitsunobu Reaction: To achieve high selectivity for the N2 position, the Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), is exceptionally effective, often providing N2-substituted products in excellent yields (>90%). beilstein-journals.org

Catalysts for Cross-Coupling Reactions: Palladium complexes are the most common catalysts for cross-coupling reactions on indazole scaffolds. The choice of ligand on the palladium center is crucial for catalytic efficiency. In a study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole, several palladium catalysts were screened. mdpi.com

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| [Pd(dppf)Cl₂] | 2 | 85 | mdpi.com |

| [Pd(PPh₃)₂Cl₂] | 4 | 62 | mdpi.com |

| Pd(OAc)₂/SPhos | 18 | 70 | mdpi.com |

| [Pd(PPh₃)₄] | 18 | 55 | mdpi.com |

As the data indicates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) proved to be the most effective catalyst, affording the desired product in high yield and a short reaction time. mdpi.com Similarly, Pd(PPh₃)₄ is often used in Suzuki reactions for the C-3 arylation of N-protected 3-iodoindazoles. researchgate.net

Kinetic and Thermodynamic Considerations in Indazole Transformations

The stability of isomers and the conditions influencing reaction rates are key thermodynamic and kinetic factors in the chemistry of indazoles.

Tautomeric and Isomeric Stability: For the parent indazole system, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgbeilstein-journals.org This inherent stability extends to substituted derivatives. Calculations have shown that 1-methyl-1H-indazole is approximately 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole, a significant thermodynamic preference. thieme-connect.de This stability difference is a driving force in reactions where equilibrium is possible.

Kinetic vs. Thermodynamic Control: The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control. The N2 position is often more nucleophilic, leading to faster reaction at this site (kinetic product), while the N1-substituted isomer is typically the more stable thermodynamic product. researchgate.net However, many alkylation reactions are conducted under conditions that are effectively irreversible, meaning the observed product ratio is a result of kinetic control, reflecting the relative activation barriers to N1 and N2 attack. beilstein-journals.org For example, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate suggest the reactions are likely irreversible due to high energy barriers for the reverse reactions, precluding a simple thermodynamic versus kinetic argument for the observed regioselectivity. beilstein-journals.org

Temperature Effects: Temperature can influence reaction outcomes by providing the energy to overcome higher activation barriers, potentially shifting the product distribution from the kinetic to the thermodynamic product if the reaction is reversible. In corrosion inhibition studies involving a related compound, 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole, increasing temperature was found to decrease the efficiency of the inhibitor, suggesting that the adsorption process, a key step in its function, is temperature-sensitive. aphrc.org While not a transformation study, this highlights how thermodynamic parameters like temperature can significantly impact the chemical behavior of indazole derivatives.

Structure Activity Relationship Sar and Molecular Interaction Studies of Indazole Derivatives

Elucidation of Key Structural Motifs for Molecular Recognition (Non-clinical)

The indazole scaffold is a privileged structure in medicinal chemistry, characterized by a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. samipubco.comnih.gov This core structure possesses inherent features that are pivotal for molecular recognition.

The planar geometry of the indazole ring system is a key characteristic, enabling it to fit effectively into the binding pockets of various proteins like enzymes and receptors. samipubco.com This planarity facilitates crucial π-π stacking interactions with aromatic amino acid residues within the target protein. samipubco.com

Furthermore, the nitrogen atoms within the pyrazole portion of the indazole ring are fundamental to its interaction capabilities. These nitrogen atoms can act as both hydrogen bond donors and acceptors, significantly enhancing the binding affinity and selectivity of the molecule for its biological target. samipubco.comnih.gov The ability of the indazole core to exist in different tautomeric forms, primarily the more thermodynamically stable 1H-indazole, adds to its versatility in molecular recognition processes. samipubco.comnih.govnih.gov

In the context of 3-Ethyl-1-methyl-1h-indazole, the core indazole structure provides the primary points of interaction. The methyl group at the N1 position and the ethyl group at the C3 position are key substituents that modulate its properties. The N1-substitution is a common strategy to explore the binding pocket, while substitutions at the C3 position are known to be critical for interacting with the hinge region of kinases or occupying hydrophobic pockets. mdpi.comnih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. mdpi.com

Rational Design Principles for Indazole-Based Chemical Scaffolds

The rational design of indazole-based compounds leverages the structural and chemical versatility of the indazole nucleus. samipubco.com Several design principles are employed to optimize the therapeutic potential of these scaffolds.

Molecular Hybridization and Scaffolding: One common strategy is molecular hybridization, where the indazole scaffold is combined with other pharmacologically active moieties to create novel compounds with enhanced or dual activities. mdpi.com The indazole ring serves as a core scaffold from which various substituents can be explored at different positions (e.g., C3, C5, N1) to fine-tune interactions with the target. mdpi.comnih.gov For example, introducing aromatic groups at the C-5 position through methods like the Suzuki coupling allows for the exploration of deeper binding pockets and can increase activity and selectivity. mdpi.com

Fragment-Based and de Novo Design: Fragment-based drug design (FBDD) and de novo design are powerful tools for developing novel indazole ligands. nih.gov These approaches start with small fragments, often identified through screening, and then grow or link them to build a more potent molecule. For instance, a de novo design approach successfully identified an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.govmdpi.com

Structure-Guided Optimization: The design process is often guided by the structural information of the target protein. By understanding the binding site, medicinal chemists can introduce modifications to the indazole scaffold to improve complementarity, enhance binding affinity, and optimize pharmacokinetic properties. longdom.orgnih.gov This includes modifying substituents to improve cell penetration or to form specific hydrogen bonds with key residues in the active site. nih.gov For instance, in the design of GyrB inhibitors, an indazole scaffold was used to improve cell penetration by optimizing physicochemical properties. nih.gov

Insights from Structure-Based and Ligand-Based Design for Indazole Ligands

Both structure-based and ligand-based design strategies are integral to the discovery and optimization of indazole ligands.

Structure-Based Virtual Screening and Docking: When the three-dimensional structure of a biological target is known, structure-based methods like molecular docking are employed. samipubco.com These techniques predict the preferred binding mode and affinity of a ligand within the target's binding site. For example, molecular docking was used to rationalize the observed activities of indazole-based fragments against FGFR1 and to guide the design of more potent inhibitors. nih.gov Crystal structures of indazole derivatives complexed with their targets, such as bacterial GyrB or the RORγt ligand-binding domain, provide atomic-level insights into the key interactions, confirming hydrogen bonds and hydrophobic contacts that are crucial for activity. nih.govdundee.ac.uk

Ligand-Based Approaches (Pharmacophore Modeling and QSAR): In the absence of a target's 3D structure, ligand-based methods are invaluable. samipubco.com Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This approach was used to identify a novel class of RORγt allosteric inverse agonists with a trisubstituted isoxazole (B147169) core, starting from an indazole analog. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. longdom.orgcresset-group.com Two-dimensional (2D) and three-dimensional (3D) QSAR models can predict the activity of newly designed compounds and provide insights into the structural features that influence potency. For example, 2D-QSAR studies on indazole derivatives as TTK inhibitors highlighted the importance of steric and physicochemical descriptors in determining their anticancer activity. longdom.org

The integration of both ligand-based and structure-based approaches often leads to more predictive models and a higher success rate in identifying novel, potent, and selective indazole-based ligands. samipubco.comacs.org

Computational and Theoretical Investigations of 3 Ethyl 1 Methyl 1h Indazole

Quantum Chemical Calculations for Indazole Systems

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of indazole systems at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the properties of indazole derivatives. beilstein-journals.orgnih.gov This method offers a balance between computational cost and accuracy, making it suitable for a range of studies.

DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries, determine electronic structures, and predict reactivity. beilstein-journals.orgnih.govtandfonline.com For instance, DFT has been used to study the regioselective N1- and N2-alkylation of indazoles, providing mechanistic insights. beilstein-journals.org These calculations can predict the relative stabilities of different tautomers, such as the 1H- and 2H-forms of indazole, and explain the preference for one over the other under various conditions. beilstein-journals.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A larger energy gap suggests higher stability. researchgate.net Natural Bond Orbital (NBO) analysis, another DFT-based technique, provides information about charge distribution and intramolecular interactions. beilstein-journals.org

Furthermore, DFT is instrumental in studying transition states of chemical reactions involving indazoles. By calculating the energy barriers of different reaction pathways, researchers can elucidate reaction mechanisms. beilstein-journals.orgmdpi.com Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), including absorption wavelengths and excitation energies. icm.edu.pl

Table 1: Applications of DFT in Indazole Research

| Application | Description | Key Insights |

| Electronic Structure | Calculation of molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential. | Provides understanding of reactivity, stability, and intermolecular interaction sites. nih.govresearchgate.net |

| Reactivity Analysis | Prediction of reaction sites and mechanisms through Fukui indices and partial charges. | Guides synthetic strategies and explains observed regioselectivity in reactions like alkylation. beilstein-journals.org |

| Transition State Analysis | Calculation of the energy and geometry of transition states for chemical reactions. | Elucidates reaction mechanisms and predicts reaction kinetics. beilstein-journals.orgmdpi.com |

| Spectroscopic Properties | Prediction of vibrational (IR) and electronic (UV-Vis) spectra. | Aids in the characterization and identification of synthesized compounds. icm.edu.pl |

Ab Initio Methods in Indazole Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain applications. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Configuration Interaction (CI) are used to perform highly accurate calculations of molecular properties. mdpi.com

These methods have been applied to study the tautomerism of indazoles and the influence of substituents on their relative stabilities. mdpi.comresearchgate.net For example, high-level ab initio calculations at the G3(MP2)//B3LYP level have been used to determine the gas-phase enthalpies of formation for various indazole derivatives, providing valuable thermodynamic data. researchgate.net While computationally more demanding, ab initio methods are crucial for benchmarking results from less computationally expensive methods and for studies requiring very high accuracy.

Semi-Empirical and Molecular Mechanics Approaches

Semi-empirical and molecular mechanics methods provide faster, albeit less accurate, alternatives to DFT and ab initio calculations. These approaches are particularly useful for screening large libraries of compounds or for studying very large molecular systems where more rigorous methods are computationally prohibitive. While specific applications to 3-Ethyl-1-methyl-1H-indazole are not extensively documented, these methods are generally used in broader computational chemistry studies of heterocyclic compounds.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for understanding the dynamic behavior of molecules and their interactions with biological targets. These methods complement the static picture provided by quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. researchgate.net This technique is particularly valuable for studying the conformational flexibility of indazole derivatives and the stability of their complexes with biological targets, such as proteins. tandfonline.comresearchgate.net

MD simulations can reveal how a ligand like a this compound derivative adapts its conformation to fit into a binding site and how the protein-ligand complex behaves in a simulated biological environment. tandfonline.comresearchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of the complex, identify key interactions that maintain binding, and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). tandfonline.com These simulations have been successfully used to study the stability of indazole derivatives in complex with enzymes like Leishmania trypanothione (B104310) reductase. tandfonline.com

Analytical Methodologies for Chemical Research of 3 Ethyl 1 Methyl 1h Indazole

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure and characteristics of 3-Ethyl-1-methyl-1H-indazole. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Sites and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. wiley-vch.de

In the ¹H NMR spectrum, characteristic signals are expected for the ethyl and methyl groups. The ethyl group typically displays a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with specific chemical shifts and coupling constants that confirm their connectivity. The N-methyl group would appear as a singlet. The aromatic protons on the indazole ring system exhibit complex splitting patterns in the aromatic region of the spectrum, providing insights into the substitution pattern.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the indazole ring. The chemical shifts of the carbons in the ethyl and methyl groups, as well as the aromatic carbons, are diagnostic.

A significant application of NMR is in the differentiation of regioisomers, such as the N1 and N2 alkylated products that can form during synthesis. nih.govmdpi.com For instance, the chemical shifts of the N-alkyl groups and the aromatic protons can differ significantly between the 1- and 2-substituted isomers. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond correlations, which is essential for confirming the correct regioisomer. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, providing definitive evidence for the spatial arrangement of the substituents and confirming the N¹-substitution pattern. beilstein-journals.org

Table 1: Representative NMR Data for Indazole Derivatives

| Technique | Functional Group | Typical Chemical Shift (δ) ppm |

| ¹H NMR | Ethyl (CH₃) | Triplet |

| ¹H NMR | Ethyl (CH₂) | Quartet |

| ¹H NMR | N-Methyl (CH₃) | Singlet |

| ¹H NMR | Aromatic (Ar-H) | Multiplet |

| ¹³C NMR | Ethyl (CH₃) | Aliphatic region |

| ¹³C NMR | Ethyl (CH₂) | Aliphatic region |

| ¹³C NMR | N-Methyl (CH₃) | Aliphatic region |

| ¹³C NMR | Aromatic (Ar-C) | Aromatic region |

| ¹³C NMR | Quaternary (C) | Aromatic region |

Note: The exact chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS) Applications in Indazole Research

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. wiley-vch.de

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak [M]⁺ would be prominent, and characteristic fragment ions resulting from the cleavage of the ethyl and methyl groups can be observed. For instance, the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) would lead to specific fragment ions. The fragmentation of the indazole ring itself can also provide diagnostic peaks. researchgate.net In the analysis of complex mixtures, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate components before their detection by the mass spectrometer. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for C-H stretching vibrations of the alkyl and aromatic groups. researchgate.net The C=C and C=N stretching vibrations within the indazole ring system would appear in the fingerprint region, providing evidence for the heterocyclic core. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the N-substitution on the indazole ring. vulcanchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Indazole derivatives typically exhibit characteristic absorption maxima in the UV region due to π-π* transitions within the aromatic system. nih.govresearchgate.net The position and intensity of these absorptions can be influenced by the substitution pattern on the indazole ring and the solvent used for the analysis. nih.gov Explicit solvent modeling can be used to better understand and predict the UV-Vis spectra of such compounds. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Method | Key Features | Expected Wavenumber/Wavelength |

| IR Spectroscopy | C-H stretch (alkyl) | ~2850-2960 cm⁻¹ |

| IR Spectroscopy | C-H stretch (aromatic) | ~3000-3100 cm⁻¹ |

| IR Spectroscopy | C=C and C=N stretch | Fingerprint region |

| UV-Vis Spectroscopy | π-π* transitions | UV region |

Chromatographic Separation Techniques for Reaction Mixture Analysis (e.g., TLC, HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the starting materials, intermediates, and the final product can be visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. bldpharm.comsigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of such heterocyclic compounds. chrom-china.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC can be used to determine the purity of a sample and to isolate the compound in high purity. Chiral HPLC methods can be developed to separate enantiomers of chiral indazole derivatives. frontiersin.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. frontiersin.org The sample is vaporized and passed through a column with a stationary phase. The retention time is used for identification. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, making it a powerful tool for identifying components in a mixture. researchgate.netfrontiersin.org

X-ray Crystallography for Solid-State Structure Determination of Indazole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound. For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can provide unequivocal proof of the molecular structure. arkat-usa.org

Applications of 3 Ethyl 1 Methyl 1h Indazole As a Chemical Scaffold in Research

Role as a Privileged Ligand and Scaffold in Chemical Biology Probes

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated classes of protein targets. The versatility of the indazole ring system allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. nih.govresearchgate.net

Indazole derivatives have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov The specific biological activity is influenced by the nature and position of substituents on the indazole ring. ontosight.ai For instance, the introduction of different functional groups can modulate the compound's ability to interact with biological targets and its pharmacokinetic properties. ontosight.ainih.gov